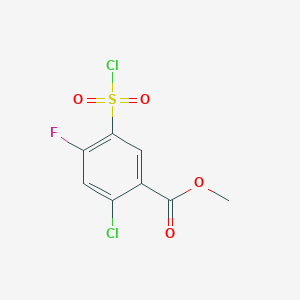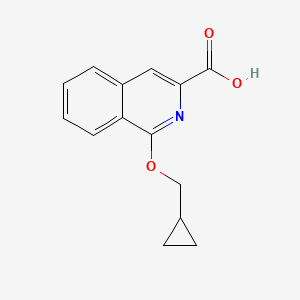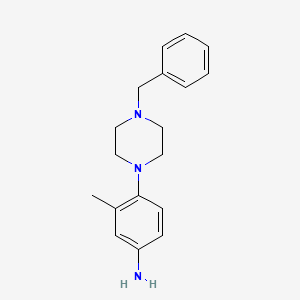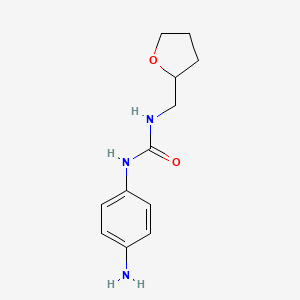
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(oxolan-2-ylmethyl)urea (APOMU) is a synthetic organic compound belonging to the class of ureas. It is a white, odorless, and crystalline solid at room temperature and has a melting point of 120-122 °C. APOMU is used in a variety of scientific research applications, such as as a drug target, biological reagent, and catalyst. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Nature of Urea-Fluoride Interaction
Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, explores their interaction with various anions, highlighting their ability to form stable complexes through hydrogen bonding. These studies indicate potential applications in chemical sensing and molecular recognition, where urea derivatives could act as selective receptors for specific anions or molecules based on hydrogen bonding dynamics (Boiocchi et al., 2004).
Aminothiazole Derivatives Synthesis
Aminothiazole compounds, synthesized from urea derivatives, have shown diverse biological applications. Their synthesis and structural characterization pave the way for their use in pharmaceuticals and agrochemicals, where these compounds could be tailored for specific bioactive roles (Adeel et al., 2017).
Self-Healing Elastomers
Urea derivatives, specifically bis(4-aminophenyl) disulfide, have been utilized as dynamic crosslinkers in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant potential in creating durable and repairable polymers, useful in various industrial applications (Rekondo et al., 2014).
CO2 Conversion in Metal-Organic Frameworks
Incorporating urea groups into metal-organic frameworks (MOFs) enhances their efficiency in catalyzing CO2 conversion. This research opens avenues for the development of advanced materials aimed at carbon capture and conversion, addressing environmental concerns and creating value-added products from CO2 (Wei & Ye, 2019).
Flexible Ureas as Acetylcholinesterase Inhibitors
Flexible urea derivatives have been explored for their antiacetylcholinesterase activity, showing promise in treating conditions related to enzyme malfunction. This research contributes to the development of novel therapeutics for neurodegenerative diseases and conditions associated with acetylcholinesterase inhibition (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8,13H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKOQQFUMWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)
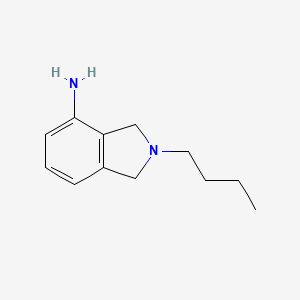
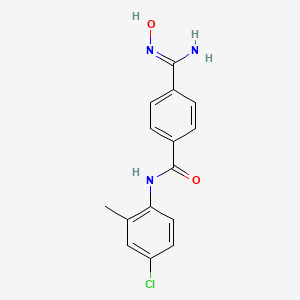
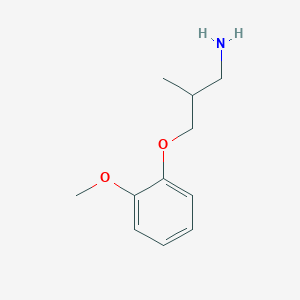
![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)
![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)

